1-chloro-N-(3-ethynylphenyl)methanesulfonamide
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Overview
Description
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide is an organic compound with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol . This compound is characterized by the presence of a chloro group, an ethynyl group, and a methanesulfonamide group attached to a phenyl ring. It is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The general synthetic route involves the reaction of 3-ethynylaniline with methanesulfonyl chloride in the presence of a base to form the intermediate methanesulfonamide.
Chemical Reactions Analysis
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with target proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide involves its ability to form covalent bonds with target molecules. The chloro group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethynyl group can participate in various coupling reactions, allowing the compound to be incorporated into larger molecular structures .
Comparison with Similar Compounds
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide can be compared with similar compounds such as:
1-Chloro-N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
1-Chloro-N-(3-ethynylphenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
1-Chloro-N-(3-ethynylphenyl)urea: Similar structure but with a urea group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research .
Properties
Molecular Formula |
C9H8ClNO2S |
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Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-chloro-N-(3-ethynylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-8-4-3-5-9(6-8)11-14(12,13)7-10/h1,3-6,11H,7H2 |
InChI Key |
AIKXYTIKGYVDMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)CCl |
Origin of Product |
United States |
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